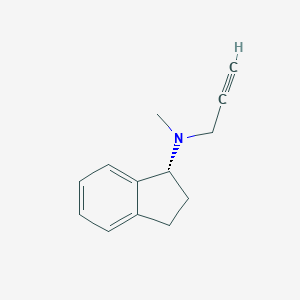

N-甲基-N-炔丙基-1(R)-氨基茚满

描述

Synthesis Analysis

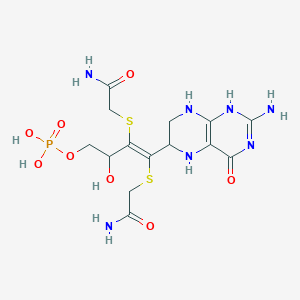

The synthesis of compounds related to N-Methyl-N-propargyl-1(R)-aminoindan has been explored in various studies. For instance, the synthesis of R-(+)-N-propargyl-1-aminoindan mesylate was achieved through a four-step reaction starting from propargyl alcohol, benzene sulfuric chloride, and aminoindan. This method was noted for its simplicity and cost-effectiveness, yielding the target compound with a total yield of 16.3% . Another study reported the synthesis of R-(+)-N-propargyl-1-aminoindan hydrochloride, also known as Rasagiline, a medication for Parkinson's disease. This synthesis involved condensation, reduction, resolution, and catalytic hydrogenation starting from 1-indanone .

Molecular Structure Analysis

The molecular structure of R-(+)-N-propargyl-1-aminoindan mesylate was confirmed through various analytical techniques, including melting point assay, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and optical activity measurements . Similarly, the structure of R-(+)-N-propargyl-1-aminoindan hydrochloride was verified using melting point, NMR, mass spectrometry (MS), and optical activity .

Chemical Reactions Analysis

The studies on related compounds have shown that chiral methylpropargyl ester monomers containing amino acid moieties can be polymerized to yield polymers with specific chiroptical properties . Additionally, the ribosomal synthesis of N-Methyl peptides, which are analogs of nonribosomal peptides (NRPs), has been demonstrated. These peptides, containing N-Methyl amino acids, exhibit increased conformational rigidity, membrane permeability, and protease resistance, making them desirable for drug development . Furthermore, a regioselective synthesis of 1-aminoisoquinolines has been achieved through rhodium(III)-catalyzed C-H bond activation/annulation reactions of propargyl alcohols with N-arylbenzamidines, highlighting the potential for creating biologically active heterocycles .

Physical and Chemical Properties Analysis

The physical properties of the synthesized polymers derived from methylpropargyl ester monomers were studied, revealing their solubility in various organic solvents and their insolubility in hexane, diethyl ether, and methanol. The polymers exhibited one-handed helical structures, with the degree of one-handedness and tightness of the helix depending on the solvent. These structures were stable to the addition of methanol and heat . The chemical properties of N-Methyl amino acids in peptides were also analyzed, showing their potential to increase the stability and functionality of peptide-based drugs .

科学研究应用

帕金森病中的神经保护作用:雷沙吉兰增强多巴胺能 SH-SY5Y 细胞中抗凋亡 Bcl-2 的表达,这表明其在帕金森病中保护退化神经元的潜力 (Akao 等人,2002 年).

抑制单胺氧化酶 B:它与单胺氧化酶 B (MAO B) 复合物的晶体结构表明它在抑制这种酶中的作用,该酶参与神经递质的氧化 (Binda 等人,2004 年).

作为抗帕金森病药物的有效性:雷沙吉兰被认为是 MAO-B 的一种高效不可逆抑制剂,并且对早期和晚期帕金森病患者有效,可作为单一疗法或左旋多巴的辅助药物 (Weinreb 等人,2010 年).

神经保护活性的分子基础:探索了其神经保护活性的分子机制,特别是与阿尔茨海默病和路易体病的关系,表明其在帕金森病之外的更广泛应用 (Youdim & Weinstock, 2001).

诱导神经胶质细胞系来源的神经营养因子:雷沙吉兰增加人神经母细胞瘤 SH-SY5Y 细胞中神经胶质细胞系来源的神经营养因子 (GDNF) 的蛋白质和 mRNA 水平,这有利于治疗帕金森病患者退化的多巴胺神经元 (Maruyama 等人,2004 年).

心脏保护特性:研究还表明,雷沙吉兰可能具有心脏保护特性,如在进行实验性心肌梗死的大鼠模型中所见 (Varela 等人,2017 年).

属性

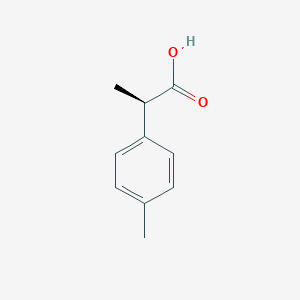

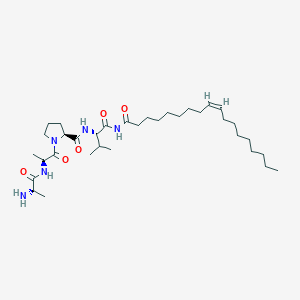

IUPAC Name |

(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVHNFFZWQJU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-propargyl-1(R)-aminoindan | |

CAS RN |

124192-87-6 | |

| Record name | N-Methyl-N-2-propynyl-1-indanamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-methyl-N-2-propynyl-1-indanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y7XS87IZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)